molecular formula C7H17N B1644671 N,4-dimethylpentan-2-amine CAS No. 3329-35-9

N,4-dimethylpentan-2-amine

Cat. No.: B1644671
CAS No.: 3329-35-9
M. Wt: 115.22 g/mol
InChI Key: OJFLJUCXLKCIHU-UHFFFAOYSA-N
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Description

“N,4-dimethylpentan-2-amine” is a chemical compound with the molecular formula C7H17N . It has an average mass of 115.217 Da and a monoisotopic mass of 115.136101 Da . It is also known by other names such as “(1,3-dimethylbutyl)methylamine” and "(1,3-Dimethyl-butyl)-methyl-amine" .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, amines in general can undergo a variety of reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also undergo oxidation reactions to form alkenes, a process known as the Cope elimination .


Physical and Chemical Properties Analysis

“this compound” has a density of 0.8±0.1 g/cm3, a boiling point of 116.9±8.0 °C at 760 mmHg, and a vapour pressure of 17.9±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 35.5±3.0 kJ/mol and a flash point of 7.3±9.3 °C . It has a molar refractivity of 38.0±0.3 cm3 and a molar volume of 153.7±3.0 cm3 .

Scientific Research Applications

Formation and Destruction Mechanisms of Nitrosamines

N,4-Dimethylpentan-2-amine is relevant in studies concerning the formation and destruction of nitrosamines like N-nitrosodimethylamine (NDMA) in water. Research indicates that secondary and tertiary amines are significant precursors for NDMA formation during water treatment with disinfectants. Understanding the kinetics and mechanisms behind the formation and destruction of NDMA can inform water purification techniques to mitigate potential health risks. The degradation methods include biodegradation, reduction, and advanced oxidation processes (AOPs) such as photolytic, photocatalytic, chemical, and electrochemical methods (Sharma, 2012).

Role in Curing of Acrylic Resins

Tertiary aromatic amines, including this compound, act as accelerators in the curing process of acrylic resins, which are significant in biomedical applications like dental resins and bone cements. The temperature and specific amine activators affect the curing parameters, which is critical to minimize thermal trauma during implantation. The kinetics and mechanism of these reactions, along with considerations of toxicity and leaching, are crucial for developing safer and more effective materials (Vázquez et al., 1998).

Advanced Oxidation Processes for Degradation

Advanced oxidation processes (AOPs) have been shown to effectively degrade nitrogen-containing compounds, including various amines. These processes are vital for the mineralization of resistant compounds in wastewater treatment. Research into the degradation of amine-based compounds using AOPs, including the reaction mechanisms and process parameters, is key to improving water treatment technologies and mitigating environmental impacts (Bhat & Gogate, 2021).

Sigma-1 Receptor Mediated Role of Amines

Studies have explored the physiological mechanisms and biological functions of certain dimethylamines, highlighting their potential role in cellular protective mechanisms beyond their well-known psychotropic effects. The sigma-1 receptor interaction suggests significant implications for tissue protection, regeneration, and immunity. This area of research offers promising avenues for developing new therapeutic approaches based on the biological activities of amines (Frecska et al., 2013).

CO2 Capture by Aqueous Amines

Computational modeling and simulation studies focus on the interaction between carbon dioxide and aqueous organic amines, crucial for CO2 capture technologies. These studies help understand the reaction mechanisms and optimize conditions for more efficient CO2 capture, highlighting the relevance of amines in addressing climate change and energy sustainability challenges (Yang et al., 2017).

Future Directions

“N,4-dimethylpentan-2-amine” has been identified as a component in the synthesis of a highly selective, CNS penetrable, and orally active Adaptor Protein-2 Associated Kinase 1 inhibitor, which is currently in clinical trials for the treatment of neuropathic pain . This suggests potential future directions in the development of new therapeutic agents.

Properties

IUPAC Name

N,4-dimethylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-6(2)5-7(3)8-4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFLJUCXLKCIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311645
Record name N,4-Dimethyl-2-pentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3329-35-9
Record name N,4-Dimethyl-2-pentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3329-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,4-Dimethyl-2-pentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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